Propan-2-yl 2-[(2-phenoxybutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
PROPAN-2-YL 2-(2-PHENOXYBUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups that contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-(2-PHENOXYBUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the phenoxybutanamido group and the propan-2-yl ester. Common reagents used in these reactions include phenol derivatives, butanoyl chloride, and isopropanol. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-(2-PHENOXYBUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
PROPAN-2-YL 2-(2-PHENOXYBUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups and stability.
Mechanism of Action
The mechanism by which PROPAN-2-YL 2-(2-PHENOXYBUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxy-N-[1-(2-phenoxybutanamido)propan-2-yl]butanamide
- 2,4-Bis(propan-2-yl) 3-methyl-5-(2-phenoxybutanamido)thiophene-2,4-dicarboxylate
Uniqueness
Compared to similar compounds, PROPAN-2-YL 2-(2-PHENOXYBUTANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its benzothiophene core and the specific arrangement of functional groups
Properties
Molecular Formula |
C22H27NO4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
propan-2-yl 2-(2-phenoxybutanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO4S/c1-4-17(27-15-10-6-5-7-11-15)20(24)23-21-19(22(25)26-14(2)3)16-12-8-9-13-18(16)28-21/h5-7,10-11,14,17H,4,8-9,12-13H2,1-3H3,(H,23,24) |
InChI Key |
NUCIYOSLQXSIIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC(C)C)OC3=CC=CC=C3 |
Origin of Product |
United States |
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